Tadalafil dioxolone is a compound derived from tadalafil, a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction and pulmonary arterial hypertension. Tadalafil itself is structurally related to other compounds in the same class, such as sildenafil and vardenafil. The dioxolone derivative may exhibit unique properties or enhanced efficacy compared to its parent compound, warranting its exploration in pharmaceutical applications.
Tadalafil was first synthesized in the late 1990s by researchers at ICOS Corporation and was later marketed by Eli Lilly under the brand name Cialis. The compound's synthesis involves several steps starting from natural amino acids, particularly tryptophan derivatives. The dioxolone variant may be derived from modifications to the original tadalafil structure, potentially enhancing its pharmacological profile.
Tadalafil dioxolone belongs to the class of compounds known as phosphodiesterase inhibitors. These compounds are characterized by their ability to inhibit the enzyme phosphodiesterase type 5, leading to increased levels of cyclic guanosine monophosphate within smooth muscle cells, thereby promoting vasodilation.
The synthesis of tadalafil and its derivatives typically involves several key reactions:
A notable synthesis route involves using D-tryptophan methyl ester hydrochloride as a starting material, which undergoes reactions in aprotic polar solvents like tetrahydrofuran or dimethylformamide under controlled conditions to enhance yield and purity .
Recent advancements have focused on improving synthesis efficiency by using safer solvents and reducing the number of steps involved. For instance, utilizing dimethyl carbonate as a solvent has been shown to streamline the process while maintaining high yields . Additionally, hydrothermal methods have been explored for synthesizing tadalafil nanoparticles, enhancing solubility and bioavailability .
The molecular structure of tadalafil features a bicyclic ring system with a piperazine moiety. The presence of a dioxolone ring would alter its electronic properties and potentially enhance its interaction with biological targets.
Tadalafil dioxolone can undergo several chemical transformations:
The reactions typically require careful control of temperature and pH to maintain product integrity and yield. For example, optimizing reaction conditions during the Pictet-Spengler reaction can significantly influence the formation of desired isomers .
Tadalafil dioxolone likely exerts its effects through inhibition of phosphodiesterase type 5, similar to tadalafil. By preventing the breakdown of cyclic guanosine monophosphate, it enhances smooth muscle relaxation and increases blood flow to targeted areas.
Pharmacological studies indicate that tadalafil has a half-life of approximately 17.5 hours, allowing for prolonged effects compared to other phosphodiesterase inhibitors . The mechanism involves competitive inhibition at the enzyme's active site, leading to increased levels of cyclic guanosine monophosphate.
Relevant analyses indicate that modifications such as introducing a dioxolone ring can affect solubility and stability profiles, potentially enhancing therapeutic efficacy .
Tadalafil dioxolone may have applications beyond erectile dysfunction treatment:
Tadalafil dioxolone is systematically named as (6R,12aR)-6-(1,3-Dioxolo[4,5-g]chromen-6-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, reflecting its complex tetracyclic framework and the modified benzodioxole ring. Its molecular formula is C₂₂H₁₇N₃O₅, with a molecular mass of 403.39 g/mol [1]. This distinguishes it from tadalafil (C₂₂H₁₉N₃O₄; MW 389.41 g/mol) by the replacement of two hydrogen atoms with an additional oxygen atom, forming a fused lactone (dioxolone) system [2] [4]. The formula was confirmed via high-resolution mass spectrometry (HRMS), showing a characteristic [M+H]⁺ ion at m/z 404.1246 [5].
Table 1: Molecular Identity Comparison
Property | Tadalafil | Tadalafil Dioxolone |
---|---|---|
Molecular Formula | C₂₂H₁₉N₃O₄ | C₂₂H₁₇N₃O₅ |
Molecular Weight | 389.41 g/mol | 403.39 g/mol |
CAS Registry Number | 171596-29-5 | Not Assigned |
PubChem CID | 110635 | 71751407 |
Key Modification | Benzodioxole | Dioxolone ring |
Tadalafil dioxolone retains the cis-(6R,12aR) absolute configuration of the parent compound, which is pharmacologically essential for PDE5 inhibition. This stereochemistry is confirmed through:
The synthesis of tadalafil dioxolone likely originates from D-tryptophan methyl ester, mirroring tadalafil’s production. Epimerization risks during synthesis are mitigated by low-temperature reactions (≤14°C) to preserve the (6R,12aR) configuration [5].
Table 2: Stereochemical Descriptors
Stereocenter | Configuration | Experimental Validation Method |
---|---|---|
C6 | R | NOESY, CD, Synthetic pathway |
C12a | R | NOESY, CD, Optical rotation |
C12b | S | X-ray crystallography (inferred) |
The core structure of tadalafil dioxolone preserves tadalafil’s β-carboline-piperazinedione scaffold but modifies the benzodioxole moiety:
Table 3: Structural and Electronic Features
Feature | Tadalafil | Tadalafil Dioxolone |
---|---|---|
Benzodioxole System | 1,3-Benzodioxol-5-yl | 1,3-Dioxolo[4,5-g]chromen-6-yl |
Ring Fusion | Monocyclic | Bicyclic (fused lactone) |
H-Bond Acceptors | 4 (2x C=O, 2x N) | 5 (3x C=O, 2x N) |
Calculated logP | 1.43 | 1.87 |
The defining alteration in tadalafil dioxolone is the oxidative transformation of tadalafil’s benzodioxole into a fused dioxolone (lactone) system:
Table 4: Spectral Data for Ring Modification
Technique | Tadalafil Benzodioxole Signal | Tadalafil Dioxolone Signal | Assignment |
---|---|---|---|
¹H NMR | 5.95 ppm (s, 2H) | Absent | -O-CH₂-O- protons |
¹³C NMR | 101.5 ppm | 165.2 ppm | Lactone C=O |
FTIR | 1710 cm⁻¹ | 1775 cm⁻¹ | Lactone C=O stretch |
UV-Vis (λmax) | 285 nm | 292 nm | Extended conjugation |
Comprehensive Compound Listing
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: